molecular formula C3H5FO2S B6154060 prop-1-ene-2-sulfonyl fluoride CAS No. 1935472-28-8

prop-1-ene-2-sulfonyl fluoride

Cat. No.: B6154060
CAS No.: 1935472-28-8
M. Wt: 124.1
InChI Key:
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Description

Prop-1-ene-2-sulfonyl fluoride is a chemical compound with the molecular formula C3H5FO2S. It is a reactive alkylating agent widely used in organic synthesis and pharmaceutical research due to its unique properties and versatile applications.

Preparation Methods

Prop-1-ene-2-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride with amines, resulting in highly functionalized enaminyl sulfonyl fluorides . Another method includes the fluoride-chloride exchange from the corresponding sulfonyl chlorides, which are obtained from thiols, halides, or sultones . Additionally, electrochemical oxidative coupling of thiols and potassium fluoride in flow has been reported as an efficient method for synthesizing sulfonyl fluorides .

Chemical Reactions Analysis

Prop-1-ene-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines to form enaminyl sulfonyl fluorides.

    Oxidation Reactions: It can be oxidized using reagents like potassium permanganate.

    Reduction Reactions: It can be reduced using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include amines, potassium permanganate, and lithium aluminum hydride. Major products formed from these reactions include enaminyl sulfonyl fluorides and other functionalized sulfonyl fluorides .

Scientific Research Applications

Prop-1-ene-2-sulfonyl fluoride has found widespread applications in various fields:

    Organic Synthesis: It is used as a building block for synthesizing complex molecules.

    Chemical Biology: It is employed in the development of chemical probes and labeling agents.

    Drug Discovery: It serves as a precursor for designing potential drug candidates.

    Materials Science: It is used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of prop-1-ene-2-sulfonyl fluoride involves its reactivity as an alkylating agent. It targets nucleophilic amino acid residues in proteins, such as cysteine, serine, and lysine, forming covalent bonds with these residues. This reactivity is facilitated by the electrophilic nature of the sulfonyl fluoride group, which undergoes nucleophilic attack by the amino acid residues .

Comparison with Similar Compounds

Prop-1-ene-2-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

    Sulfuryl Fluoride (SO2F2): Used as a fumigant and in organic synthesis.

    Ethene Sulfonyl Fluoride (ESF): Used in click chemistry and as a building block for complex molecules.

    1-Bromoethene-1-sulfonyl Fluoride (BESF): Used in radical chemistry and as a precursor for various functionalized compounds.

This compound is unique due to its specific reactivity and applications in organic synthesis, chemical biology, and drug discovery.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of prop-1-ene-2-sulfonyl fluoride can be achieved through the reaction of propene with sulfur trioxide followed by treatment with hydrogen fluoride.", "Starting Materials": [ "Propene", "Sulfur trioxide", "Hydrogen fluoride" ], "Reaction": [ "Step 1: Propene is reacted with sulfur trioxide to form propene sulfonic acid.", "Step 2: Propene sulfonic acid is then treated with hydrogen fluoride to form prop-1-ene-2-sulfonyl fluoride." ] }

CAS No.

1935472-28-8

Molecular Formula

C3H5FO2S

Molecular Weight

124.1

Purity

95

Origin of Product

United States

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